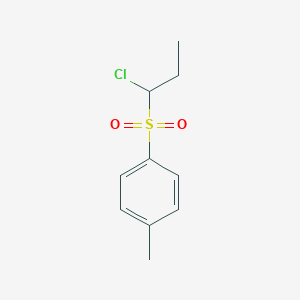![molecular formula C10H19IN2 B14321850 N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide CAS No. 105243-95-6](/img/structure/B14321850.png)
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N-ethyl-N-methylamine with 1-(iodomethyl)pyrrole under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.
Substitution: Corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the pyrrole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-ethyltryptamine: A psychedelic tryptamine with a similar structure but different pharmacological properties.
N-Methylpyrrole: A simpler compound with a pyrrole ring and a methyl group, lacking the quaternary ammonium structure.
N-Ethyl-N-methylamine: A tertiary amine without the pyrrole ring.
Uniqueness
N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is unique due to its combination of a quaternary ammonium group and a pyrrole ring. This structure imparts distinct chemical and biological properties, making it useful in a variety of applications. Its ability to interact with biological membranes and molecular targets sets it apart from simpler amines and pyrrole derivatives.
Propriétés
Numéro CAS |
105243-95-6 |
|---|---|
Formule moléculaire |
C10H19IN2 |
Poids moléculaire |
294.18 g/mol |
Nom IUPAC |
diethyl-methyl-(pyrrol-1-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H19N2.HI/c1-4-12(3,5-2)10-11-8-6-7-9-11;/h6-9H,4-5,10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DCWFJEUVTBGXRT-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CN1C=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


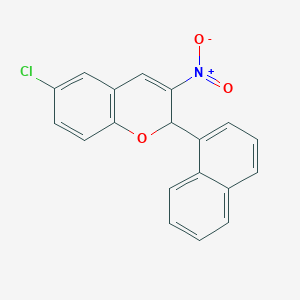
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
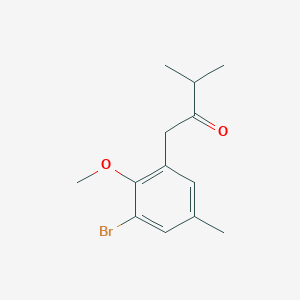
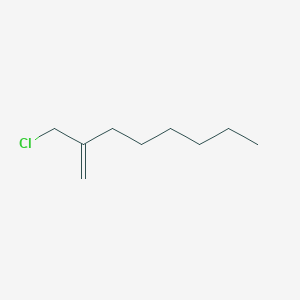
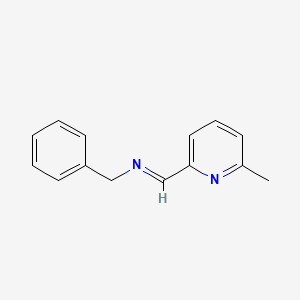
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)

![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
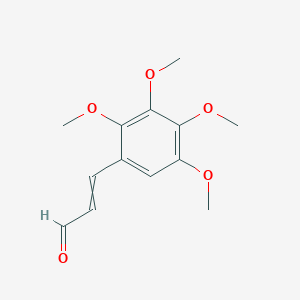
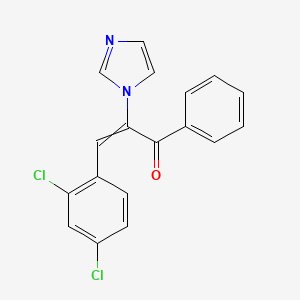
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
